molecular formula C16H19N3O B2756068 6-Ethyl-N-(2,4,6-trimethylphenyl)pyrimidine-4-carboxamide CAS No. 2415601-29-3

6-Ethyl-N-(2,4,6-trimethylphenyl)pyrimidine-4-carboxamide

Cat. No.: B2756068
CAS No.: 2415601-29-3
M. Wt: 269.348
InChI Key: DZORWZFXLPMLON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethyl-N-(2,4,6-trimethylphenyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

The synthesis of 6-Ethyl-N-(2,4,6-trimethylphenyl)pyrimidine-4-carboxamide typically involves the reaction of 2,4,6-trimethylphenylamine with ethyl pyrimidine-4-carboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

6-Ethyl-N-(2,4,6-trimethylphenyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents to introduce different functional groups onto the pyrimidine ring.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used but generally include modified pyrimidine derivatives with altered functional groups .

Scientific Research Applications

6-Ethyl-N-(2,4,6-trimethylphenyl)pyrimidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to other biologically active pyrimidine derivatives. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects.

    Biological Research: Researchers use this compound to investigate its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as electronic or optical materials.

    Agriculture: Pyrimidine derivatives are known for their pesticidal and herbicidal activities, and this compound may be explored for similar applications in crop protection.

Mechanism of Action

The mechanism of action of 6-Ethyl-N-(2,4,6-trimethylphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets involved depend on the specific biological context and require further research to elucidate .

Comparison with Similar Compounds

6-Ethyl-N-(2,4,6-trimethylphenyl)pyrimidine-4-carboxamide can be compared with other similar pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the potential biological activities it may exhibit, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-ethyl-N-(2,4,6-trimethylphenyl)pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-5-13-8-14(18-9-17-13)16(20)19-15-11(3)6-10(2)7-12(15)4/h6-9H,5H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZORWZFXLPMLON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)C(=O)NC2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.